molecular formula C21H24N2O2 B11170460 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide

Cat. No.: B11170460
M. Wt: 336.4 g/mol
InChI Key: BWZLIOMUQQPKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various receptors and enzymes, leading to a range of biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O2/c1-3-20(25-17-7-5-4-6-8-17)21(24)22-12-11-16-14-23-19-10-9-15(2)13-18(16)19/h4-10,13-14,20,23H,3,11-12H2,1-2H3,(H,22,24)

InChI Key

BWZLIOMUQQPKSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCCC1=CNC2=C1C=C(C=C2)C)OC3=CC=CC=C3

Origin of Product

United States

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